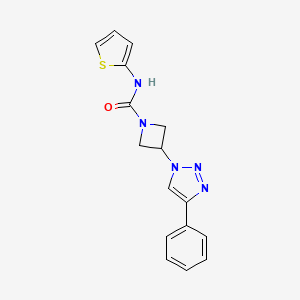

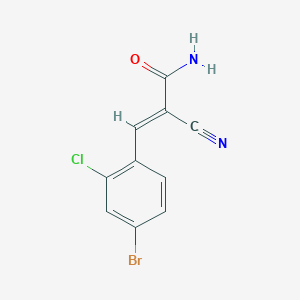

![molecular formula C11H16N2O4 B2696437 2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid CAS No. 2387234-48-0](/img/structure/B2696437.png)

2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid” is a chemical compound with the molecular formula C10H14N2O4 . It has a molecular weight of 226.22900 . The compound is also known as 3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a cyano group (-CN), a carbonyl group (C=O), and an azetidine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the resources I have accessed.Chemical Reactions Analysis

Cyanoacetamides, which this compound is a type of, are known to be versatile reactants in the synthesis of various heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.22900 and a molecular formula of C10H14N2O4 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the resources I have accessed .Scientific Research Applications

Synthesis and Application in Peptide Chemistry

2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid is involved in the synthesis of peptidotriazoles. Tornøe, Christensen, and Meldal (2002) demonstrated its use in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is notable for its compatibility with solid-phase peptide synthesis on polar supports and high efficiency, achieving over 95% conversion and purity in most cases (Tornøe, Christensen, & Meldal, 2002).

Role in Ketone-Alkyl Azide Reactions

Grecian et al. (2007) explored the reactions of cyclopropanone acetals with alkyl azides, where this compound derivatives were observed as products. These reactions, mediated by Lewis acids, resulted in the formation of N-substituted 2-azetidinones and ethyl carbamate products, derived from azide addition to the carbonyl followed by ring expansion or rearrangement (Grecian, Desai, Mossman, Poutsma, & Aubé, 2007).

Contribution to Azetidinone Synthesis

Zarei (2014) reported an efficient method for synthesizing 2-azetidinones using substituted acetic acids and imines, where this compound derivatives played a key role. The method involved [2 + 2] ketene-imine cycloaddition facilitated by propylphosphonic anhydride (T3P®) as an acid activator, resulting in good to excellent yields of monocyclic, spirocyclic, and 3-electron-withdrawing group β-lactams (Zarei, 2014).

Implications in Biological Activity Studies

Research by Panchasara and Pande (2009) involved synthesizing 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, a derivative of 2-azetidinones. This work emphasized the potential biological activity of such compounds, although the direct involvement of this compound was not explicitly mentioned in the study (Panchasara & Pande, 2009).

properties

IUPAC Name |

2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(5-12,7-13)4-8(14)15/h4,6-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKBDBOLWVASAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2387234-48-0 |

Source

|

| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

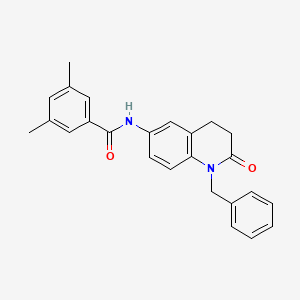

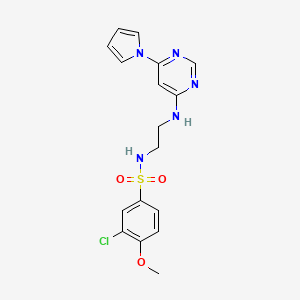

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)

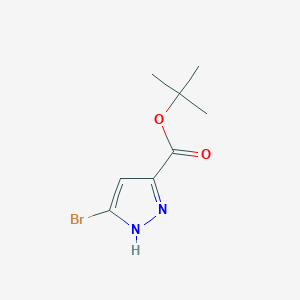

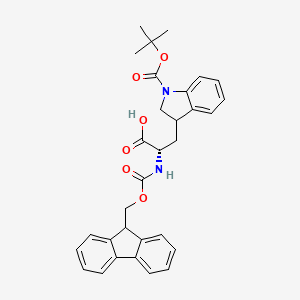

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

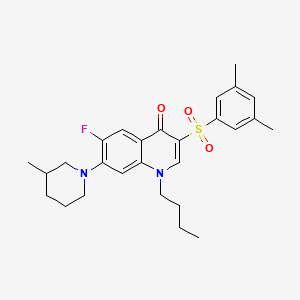

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)

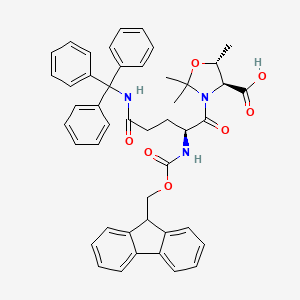

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)